5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an isopentyl group, two methyl groups at position 3, and a 4-oxo moiety. The thiophene-2-sulfonamide moiety is linked via an ethyl group, contributing to its unique physicochemical and pharmacological profile. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and sulfonylation, with characterization via NMR, IR, and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-6-17-8-10-20(29-17)30(26,27)23-16-7-9-19-18(13-16)24(12-11-15(2)3)21(25)22(4,5)14-28-19/h7-10,13,15,23H,6,11-12,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAGQHPBHBHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features combine a thiophene sulfonamide moiety with an oxazepine core, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C22H30N2O4S
- Molecular Weight : Approximately 430.56 g/mol
Structural Features
The compound features:
- A thiophene ring which is known for its role in various biological activities.
- An oxazepine core that is associated with neuroactive effects and potential anticancer properties.
Anticancer Properties
Research indicates that compounds with similar oxazepine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazepines can inhibit tumor growth by targeting specific kinases involved in cancer pathways. The presence of the sulfonamide group enhances the compound's solubility and bioavailability, making it a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The sulfonamide component is well-documented for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.
Neuroactive Effects
The oxazepine ring system has been linked to neuroactive effects. Compounds derived from oxazepines have been studied for their potential in treating neurological disorders such as anxiety and depression. This activity is attributed to their ability to modulate neurotransmitter systems .
Binding Affinity Studies
Interaction studies reveal that this compound may exhibit significant binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential side effects when used therapeutically .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-benzoxazepin) | Similar oxazepine core | Anticancer properties | Enhanced solubility |
| 2-Amino benzamide derivatives | Basic amide structure | Antibacterial activity | Modifications on the amide nitrogen |
| Benzothiazine derivatives | Fused bicyclic rings | Neuroactive effects | Different heterocyclic systems |
This table illustrates how This compound stands out due to its specific substitution pattern and the presence of both an oxazepine ring and a sulfonamide group.
Study 1: Anticancer Efficacy
In a preclinical study examining the anticancer properties of similar oxazepine derivatives, researchers found that compounds with modifications analogous to 5-ethyl-N-(5-isopentyl...) exhibited a marked reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of sulfonamide-containing compounds against multi-drug resistant bacteria. Results indicated that derivatives similar to this compound showed promising results in inhibiting bacterial growth while having a favorable safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[b][1,4]oxazepine Class
Compounds sharing the benzo[b][1,4]oxazepine scaffold often exhibit varied bioactivities depending on substituents. For example:
- Its synthesis involves hydrazineyl intermediates and aryl isocyanates .
- Thiazol-5-ylmethyl derivatives (e.g., (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate): These compounds prioritize heterocyclic diversity (thiazole/imidazolidinone) over sulfonamide functionality, resulting in distinct pharmacokinetic profiles .
Key Structural Differences :
- The target compound’s isopentyl and 3,3-dimethyl groups enhance lipophilicity compared to simpler alkyl-substituted analogues.
Sulfonamide-Based Analogues
Sulfonamides are renowned for their therapeutic versatility. Notable comparisons include:
- 3-(4-Acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide: This compound forms metal complexes via its diazenyl and sulfonamide groups, exhibiting antimicrobial activity. Its planar structure contrasts with the tetracyclic rigidity of the target compound .
- Salternamide E : A marine-derived sulfonamide with a bicyclic core, demonstrating anticancer activity. Its simpler structure lacks the oxazepine ring, reducing metabolic stability compared to the target compound .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Challenges
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., oxazepine ring formation, sulfonylation) requires stringent conditions, leading to moderate yields compared to simpler sulfonamides .
- Bioactivity Prediction : Tools like Hit Dexter 2.0 suggest the compound’s low risk of promiscuous binding due to its rigid structure, contrasting with flexible thiadiazine derivatives .
- Lumping Strategy Relevance : Its structural uniqueness complicates grouping with standard sulfonamide "lumps," necessitating individualized pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the multi-step synthesis of this compound?
- Answer : Synthesis optimization involves precise control of reaction conditions (temperature, pH, inert atmosphere) to minimize side reactions and improve yields. Techniques like column chromatography are critical for purification, while intermediates should be characterized via NMR and mass spectrometry at each stage . For example, adjusting solvent polarity (e.g., dichloromethane or ethanol) and catalytic bases (e.g., triethylamine) can enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Answer : Structural confirmation requires a combination of 1H/13C NMR to verify substituent positions and heteroatom connectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups (e.g., sulfonamide S=O stretches). Cross-referencing with computational spectral simulations adds robustness .
Q. What experimental approaches are used to determine solubility and physicochemical properties?
- Answer : The shake-flask method with HPLC quantification is standard for measuring solubility in solvents like water, DMSO, or ethanol. Melting points are determined via differential scanning calorimetry (DSC), while logP values are calculated using reverse-phase HPLC or computational tools (e.g., ChemAxon). These properties guide formulation strategies for biological assays .
Q. How should initial biological screening be designed to assess potential activity?
- Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., IC50 determination in cancer lines). Use positive controls (e.g., known sulfonamide inhibitors) and validate results with dose-response curves. Structural analogs suggest potential antibacterial or anticancer activity, which should guide target selection .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Answer : Reproduce experiments under identical conditions (solvent, catalyst, temperature) to isolate variables. Use design of experiments (DoE) to systematically evaluate factors affecting yield. For biological discrepancies, validate assay protocols (e.g., cell line authentication, reagent purity) and compare pharmacokinetic parameters (e.g., plasma stability) .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
- Answer : Perform kinetic isotope effect (KIE) studies or transition-state modeling to identify rate-determining steps. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational methods (DFT or MD simulations) can map energy barriers and propose plausible pathways .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Answer : Combine molecular docking (AutoDock, Glide) to predict binding modes with QSAR models (e.g., CoMFA, machine learning) to correlate substituent effects with activity. Validate predictions by synthesizing analogs with modified alkyl/aryl groups and testing in vitro .
Q. How can researchers identify and validate the compound’s molecular targets in complex biological systems?
- Answer : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS identification. Surface plasmon resonance (SPR) or ITC quantifies binding kinetics. CRISPR-Cas9 knockout of putative targets can confirm functional relevance .
Q. What advanced analytical techniques address challenges in characterizing degradation products?
- Answer : LC-HRMS/MS with fragmentation patterns identifies degradation pathways (e.g., oxidation of the ethyl or isopentyl groups). Stability studies under stress conditions (heat, light, pH extremes) coupled with NMR-guided isolation of degradants provide mechanistic insights .
Methodological Tables
Table 1 : Key Synthetic Parameters and Optimization Strategies
| Step | Parameter | Optimal Range | Analytical Validation |
|---|---|---|---|
| Sulfonamide Coupling | Temperature | 0–5°C (exothermic control) | NMR monitoring of intermediate |
| Ring Closure | Solvent | DCM/EtOH (1:1) | HRMS for cyclized product |
| Purification | Chromatography | Gradient elution (hexane:EtOAc) | Purity >95% by HPLC |
Table 2 : Recommended Biological Assays for Initial Screening
| Assay Type | Target | Protocol | Expected Outcome |
|---|---|---|---|
| Enzyme Inhibition | Kinase X | ADP-Glo™ Luminescence | IC50 < 1 µM |
| Cytotoxicity | MCF-7 Cells | MTT Assay | Selective toxicity vs. normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
